Cas no 1263506-20-2 (Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate)
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
- 1-Boc-3-methylpyrrolidine-3-methanol
- N-Boc-(3-Methyl-3-pyrrolidinyl)Methanol
- OMMHAHKCMUUEOY-UHFFFAOYSA-N
- PB21067
- AK172180
- tert-Butyl 3-(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester
- 1-Boc-3-(hydroxymethyl)-3-methylpyrrolidine
- N-Boc-3-(hydroxymethyl)-3-methylpyrrolidine
- 3-Hydroxymethyl-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- AKOS023669962
- tert-butyl3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
- CS-0048362
- 1263506-20-2
- SCHEMBL320729
- DB-335643
- 1-Boc-3-Methylpyrrolidine...
- EN300-233605
- AS-34415
- MFCD20926173
- Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
-
- MDL: MFCD20926173
- Inchi: 1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3
- InChI Key: OMMHAHKCMUUEOY-UHFFFAOYSA-N
- SMILES: OCC1(C)CN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 215.15214353 g/mol
- Monoisotopic Mass: 215.15214353 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 49.8
- Molecular Weight: 215.29
Experimental Properties
- Boiling Point: 293.8±13.0℃ at 760 mmHg
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate Security Information
- Safety Instruction: 24/25
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05425-10g |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 95% | 10g |
$1200 | 2023-09-07 | |
| TRC | B702638-50mg |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B702638-100mg |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B702638-500mg |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Alichem | A109008293-5g |
tert-Butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 95% | 5g |
$811.44 | 2022-04-03 | |
| Chemenu | CM106342-1g |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM106342-5g |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 97% | 5g |
$825 | 2021-08-06 | |
| Chemenu | CM106342-10g |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 97% | 10g |
$1375 | 2021-08-06 | |
| Chemenu | CM106342-100mg |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 97% | 100mg |
$120 | 2024-08-02 | |
| Chemenu | CM106342-250mg |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
1263506-20-2 | 97% | 250mg |
$159 | 2024-08-02 |
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate Suppliers
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 1263506-20-2, commonly referred to as Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a tert-butyl ester group and a hydroxymethyl substituent. Its tert-butyl group contributes to its stability and solubility, while the hydroxymethyl moiety introduces hydrophilic properties, making it a valuable building block in various chemical reactions.
Recent studies have highlighted the potential of Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate in drug delivery systems. Researchers have explored its ability to act as a prodrug carrier, where the tert-butyl ester group can be cleaved under specific physiological conditions to release the active drug. This property makes it an attractive candidate for targeted drug delivery, particularly in cancer therapy, where controlled release mechanisms are crucial for minimizing side effects and enhancing therapeutic efficacy.
In addition to its pharmacological applications, this compound has also been investigated for its role in polymer synthesis. The pyrrolidine ring structure provides a platform for creating biodegradable polymers with tunable mechanical properties. Recent advancements in green chemistry have led to the development of eco-friendly synthesis methods for this compound, reducing its environmental footprint while maintaining its high performance characteristics.
From a structural perspective, Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate exhibits a fascinating balance of rigidity and flexibility. The tert-butyl group imparts steric hindrance, which can influence the molecule's reactivity in various chemical transformations. Meanwhile, the hydroxymethyl group introduces hydrogen bonding capabilities, enabling interactions with polar solvents and biological molecules. This dual nature makes it an ideal substrate for exploring stereochemical outcomes in asymmetric synthesis.
Recent research has also delved into the catalytic applications of this compound. Its ability to coordinate with metal ions has been leveraged in the development of organocatalysts for enantioselective reactions. For instance, studies have demonstrated that derivatives of this compound can efficiently catalyze the aldol reaction under mild conditions, offering a sustainable alternative to traditional catalysts.
In terms of synthesis, Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can be prepared via several routes, including ring-opening reactions of lactams or through iterative coupling strategies. The choice of synthetic pathway often depends on the desired scale and purity of the product. Advances in flow chemistry have further streamlined its production, enabling real-time monitoring and optimization of reaction conditions.
The versatility of this compound extends to its applications in analytical chemistry as well. Its unique spectroscopic properties make it a useful standard for calibrating NMR and mass spectrometry instruments. Moreover, its stability under various analytical conditions ensures reliable results across different experimental setups.
Looking ahead, the potential applications of Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate are vast and continually expanding with advancements in chemical research. Its role as a key intermediate in pharmaceutical development underscores its importance in modern drug discovery pipelines. Furthermore, ongoing investigations into its biocompatibility and biodegradability are paving the way for innovative uses in biomedical engineering and tissue engineering.
In conclusion, Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with its diverse functional groups, positions it as a pivotal molecule in both academic research and industrial applications. As researchers continue to unlock its full potential, this compound is poised to make significant contributions across multiple disciplines in the years to come.
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